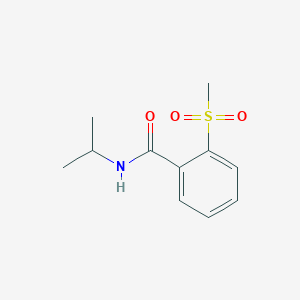
N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide, also known as Mps-1-IN-1, is a small molecule inhibitor that targets the mitotic checkpoint kinase Mps-1. Mps-1 is an important regulator of the mitotic checkpoint, which ensures that chromosomes are properly aligned and segregated during cell division. Inhibition of Mps-1 has been shown to induce mitotic defects and cell death in cancer cells, making it a promising target for cancer therapy.
Mechanism of Action
N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide works by inhibiting the activity of Mps-1, which is a key regulator of the mitotic checkpoint. Mps-1 is responsible for ensuring that chromosomes are properly aligned and segregated during cell division, and inhibition of Mps-1 can lead to mitotic defects and cell death. N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide has been shown to induce mitotic defects, including chromosome misalignment and spindle checkpoint activation, which ultimately leads to cell death.
Biochemical and Physiological Effects:
N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to inducing mitotic defects and cell death, N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide has also been shown to inhibit the phosphorylation of several downstream targets of Mps-1, including BubR1 and Mad1. This suggests that N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide may have additional effects beyond its role in mitotic checkpoint regulation.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide in lab experiments is that it is a small molecule inhibitor, which makes it relatively easy to administer and study. Additionally, N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide has been extensively studied in preclinical models of cancer, which provides a wealth of data on its potential therapeutic applications. However, one limitation of using N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide is that it may have off-target effects, which could complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide. One area of interest is the development of more potent and selective inhibitors of Mps-1, which could improve the efficacy and safety of this class of drugs. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to Mps-1 inhibition. Finally, there is interest in exploring the potential of Mps-1 inhibition in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Synthesis Methods
The synthesis of N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide involves several steps, including the preparation of the cyclopentanecarboxylic acid and the piperidine intermediate, followed by the coupling of the morpholine and sulfonamide groups. The final product is obtained through purification by column chromatography.
Scientific Research Applications
N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide has been extensively studied in preclinical models of cancer, where it has shown promising results as a potential therapeutic agent. In vitro studies have demonstrated that N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide can induce mitotic defects and cell death in a variety of cancer cell lines, including breast, lung, and colon cancer. In vivo studies have also shown that N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide can inhibit tumor growth in mouse models of breast and lung cancer.
properties
IUPAC Name |
N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O4S/c25-21(17-6-2-3-7-17)22-19-16-18(29(26,27)24-12-14-28-15-13-24)8-9-20(19)23-10-4-1-5-11-23/h8-9,16-17H,1-7,10-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQMRQWXLMWHNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)NC(=O)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B7499981.png)
![N-[(5-bromothiophen-2-yl)methyl]-N-methylpropanamide](/img/structure/B7499995.png)







![N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7500055.png)



![N-[(5-chlorothiophen-2-yl)methyl]-2-iodo-N-methylbenzamide](/img/structure/B7500071.png)